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molecular formula C5H4N4O2 B1682287 Xanthine CAS No. 69-89-6

Xanthine

Cat. No. B1682287
M. Wt: 152.11 g/mol
InChI Key: LRFVTYWOQMYALW-UHFFFAOYSA-N
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Patent
US04289776

Procedure details

60 g of 3-n-butyl-7-(5'-oxohexyl)-xanthine are added to a solution of 8 g of sodium hydroxide in 160 ml of a methanol/water mixture (1:1). 28 g of methyl iodide are dropwise added to the clear solution having a temperature of 40° C. and the mixture is stirred at 48° C. for 24 hours. After concentration under reduced pressure the residue is diluted with 300 ml of diethylether and the unreacted 3-(n-butyl)-7-(5'-oxohexyl)-xanthine is removed by shaking with 1 N sodium hydroxide. After neutralisation, drying, concentration under reduced pressure and distillation at 140° C. temperature of the mixture and 0.02 mmHg 48.5 g of 1-methyl-3-(n-butyl)-7-(5'-oxohexyl)-xanthine are obtained from the ether phase as a viscous oil (nD20 =1.5320; yield 77.2%, referred to reacted starting xanthine). Analysis: C16H24N4O3 =320.396
Name
3-n-butyl-7-(5'-oxohexyl)-xanthine
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Yield
77.2%

Identifiers

REACTION_CXSMILES
C([N:5]1[C:13]2[N:12]=[CH:11][N:10](CCCCC(=O)C)[C:9]=2[C:8](=[O:21])[NH:7][C:6]1=[O:22])CCC.[OH-].[Na+].CI>CO.O>[NH:7]1[C:8](=[O:21])[C:9]2[NH:10][CH:11]=[N:12][C:13]=2[NH:5][C:6]1=[O:22] |f:1.2,4.5|

Inputs

Step One
Name
3-n-butyl-7-(5'-oxohexyl)-xanthine
Quantity
60 g
Type
reactant
Smiles
C(CCC)N1C(NC(C=2N(C=NC12)CCCCC(C)=O)=O)=O
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 48° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 40° C.
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure the residue
ADDITION
Type
ADDITION
Details
is diluted with 300 ml of diethylether
CUSTOM
Type
CUSTOM
Details
the unreacted 3-(n-butyl)-7-(5'-oxohexyl)-xanthine is removed
STIRRING
Type
STIRRING
Details
by shaking with 1 N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
After neutralisation, drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration
DISTILLATION
Type
DISTILLATION
Details
under reduced pressure and distillation at 140° C. temperature of the mixture and 0.02 mmHg 48.5 g of 1-methyl-3-(n-butyl)-7-(5'-oxohexyl)-xanthine

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1C(=O)NC=2N=CNC2C1=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04289776

Procedure details

60 g of 3-n-butyl-7-(5'-oxohexyl)-xanthine are added to a solution of 8 g of sodium hydroxide in 160 ml of a methanol/water mixture (1:1). 28 g of methyl iodide are dropwise added to the clear solution having a temperature of 40° C. and the mixture is stirred at 48° C. for 24 hours. After concentration under reduced pressure the residue is diluted with 300 ml of diethylether and the unreacted 3-(n-butyl)-7-(5'-oxohexyl)-xanthine is removed by shaking with 1 N sodium hydroxide. After neutralisation, drying, concentration under reduced pressure and distillation at 140° C. temperature of the mixture and 0.02 mmHg 48.5 g of 1-methyl-3-(n-butyl)-7-(5'-oxohexyl)-xanthine are obtained from the ether phase as a viscous oil (nD20 =1.5320; yield 77.2%, referred to reacted starting xanthine). Analysis: C16H24N4O3 =320.396
Name
3-n-butyl-7-(5'-oxohexyl)-xanthine
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Yield
77.2%

Identifiers

REACTION_CXSMILES
C([N:5]1[C:13]2[N:12]=[CH:11][N:10](CCCCC(=O)C)[C:9]=2[C:8](=[O:21])[NH:7][C:6]1=[O:22])CCC.[OH-].[Na+].CI>CO.O>[NH:7]1[C:8](=[O:21])[C:9]2[NH:10][CH:11]=[N:12][C:13]=2[NH:5][C:6]1=[O:22] |f:1.2,4.5|

Inputs

Step One
Name
3-n-butyl-7-(5'-oxohexyl)-xanthine
Quantity
60 g
Type
reactant
Smiles
C(CCC)N1C(NC(C=2N(C=NC12)CCCCC(C)=O)=O)=O
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 48° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 40° C.
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure the residue
ADDITION
Type
ADDITION
Details
is diluted with 300 ml of diethylether
CUSTOM
Type
CUSTOM
Details
the unreacted 3-(n-butyl)-7-(5'-oxohexyl)-xanthine is removed
STIRRING
Type
STIRRING
Details
by shaking with 1 N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
After neutralisation, drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration
DISTILLATION
Type
DISTILLATION
Details
under reduced pressure and distillation at 140° C. temperature of the mixture and 0.02 mmHg 48.5 g of 1-methyl-3-(n-butyl)-7-(5'-oxohexyl)-xanthine

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1C(=O)NC=2N=CNC2C1=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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